molecular formula C23H24ClFN2O2 B4299481 1-[(1-CHLORO-2-NAPHTHYL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-PROPANOL

1-[(1-CHLORO-2-NAPHTHYL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-PROPANOL

Cat. No.: B4299481
M. Wt: 414.9 g/mol
InChI Key: RBFYMGSTKUNESX-UHFFFAOYSA-N
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Description

1-[(1-CHLORO-2-NAPHTHYL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-PROPANOL is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-CHLORO-2-NAPHTHYL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-PROPANOL typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the naphthyl ether: The reaction between 1-chloro-2-naphthol and an appropriate alkylating agent under basic conditions to form the naphthyl ether.

    Introduction of the piperazine moiety: The reaction of the naphthyl ether with 4-(4-fluorophenyl)piperazine in the presence of a suitable base to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-CHLORO-2-NAPHTHYL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-PROPANOL can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the piperazine ring, under appropriate conditions.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

1-[(1-CHLORO-2-NAPHTHYL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-PROPANOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1-CHLORO-2-NAPHTHYL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-PROPANOL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[(1-chloro-2-naphthyl)oxy]-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
  • 1-[(1-chloro-2-naphthyl)oxy]-3-[4-(4-bromophenyl)piperazin-1-yl]propan-2-ol

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring attached to the piperazine moiety.
  • Uniqueness: The presence of the fluoro group in 1-[(1-CHLORO-2-NAPHTHYL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-PROPANOL may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(1-chloronaphthalen-2-yl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN2O2/c24-23-21-4-2-1-3-17(21)5-10-22(23)29-16-20(28)15-26-11-13-27(14-12-26)19-8-6-18(25)7-9-19/h1-10,20,28H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFYMGSTKUNESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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